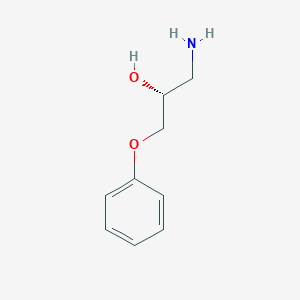

(2R)-1-amino-3-phenoxypropan-2-ol

Description

Contextualization of (2R)-1-amino-3-phenoxypropan-2-ol within Chiral β-Amino Alcohol Chemistry

This compound is a prominent member of the β-amino alcohol family. These organic compounds are characterized by an amino group and a hydroxyl group attached to adjacent carbon atoms. The "β" designation indicates that the amino group is on the second carbon from the hydroxyl group. The chirality of these molecules, meaning they exist in non-superimposable mirror-image forms (enantiomers), is of paramount importance. The "(2R)" in its name specifies a particular spatial arrangement of the atoms around the chiral center, making it a single, pure enantiomer. The chiral β-amino alcohol scaffold is a recurring motif in a vast array of biologically active molecules, including natural products, pharmaceuticals, and agrochemicals. westlake.edu.cn

Significance of Enantiopure Chiral Amino Alcohols in Advanced Organic Synthesis and Chemical Research

Enantiomerically pure β-amino alcohols are invaluable in the field of organic chemistry for several key reasons. nih.gov Their structural motifs are widespread in numerous biologically active compounds, such as antibiotics, neurotransmitters, and antiviral drugs. acs.org Consequently, they serve as crucial building blocks, or "chiral synthons," for the synthesis of these complex and often medicinally important molecules. frontiersin.org

Beyond their role as structural components, enantiopure β-amino alcohols and their derivatives are extensively used as chiral ligands and auxiliaries in asymmetric catalysis. researchgate.netdiva-portal.org By coordinating to a metal center or influencing a reaction environment, these chiral molecules can control the stereochemical outcome of a chemical transformation, leading to the selective formation of a desired enantiomer of the product. This level of control is critical in the pharmaceutical industry, where the biological activity of a drug can be highly dependent on its stereochemistry. The development of novel and efficient methods for synthesizing chiral β-amino alcohols remains an active and important area of research. westlake.edu.cnnih.gov

Research Trajectory and Scholarly Focus on this compound

The research focus on this compound and related compounds has been driven by the continuous demand for new and efficient synthetic methodologies in organic chemistry. Scientists have explored various synthetic routes to access this and other enantiopure β-amino alcohols, often starting from readily available precursors. westlake.edu.cn One common approach involves the ring-opening of epoxides, such as phenyl glycidyl (B131873) ether, with an amine source. researchgate.netwikipedia.org

Furthermore, the application of this compound and its derivatives as organocatalysts has garnered significant attention. nih.gov These small organic molecules can catalyze chemical reactions with high levels of stereoselectivity, offering a metal-free alternative to traditional catalysts. Research in this area continues to explore the full potential of these versatile compounds in facilitating a wide range of asymmetric transformations.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H13NO2 |

| Molecular Weight | 167.21 g/mol |

| Appearance | Solid |

| CAS Number | 4287-19-8 |

An authoritative examination of sophisticated methodologies for the stereocontrolled synthesis of this compound reveals a landscape rich with chemical and enzymatic strategies. These approaches are pivotal in accessing this enantiomerically pure β-amino alcohol, a structural motif of significant interest. The following sections detail the advanced synthetic routes, focusing on stereoselective chemical construction and innovative biocatalytic alternatives.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-1-amino-3-phenoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,11H,6-7,10H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZEHWMUIAKALDN-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OC[C@@H](CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901299441 | |

| Record name | (2R)-1-Amino-3-phenoxy-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901299441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133522-40-4 | |

| Record name | (2R)-1-Amino-3-phenoxy-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133522-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-1-Amino-3-phenoxy-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901299441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Studies and Reaction Pathways of 2r 1 Amino 3 Phenoxypropan 2 Ol

Elucidation of Reaction Mechanisms in Derivatization and Functionalization

The derivatization of (2R)-1-amino-3-phenoxypropan-2-ol primarily involves reactions targeting its nucleophilic amine and hydroxyl functionalities. The mechanisms of these transformations are governed by the inherent reactivity of these groups and the reaction conditions employed.

N-Alkylation and N-Acylation: The primary amine of this compound is a potent nucleophile, readily participating in N-alkylation and N-acylation reactions. N-alkylation, typically achieved with alkyl halides, proceeds via a standard SN2 mechanism. However, this process can be challenging to control, often leading to mixtures of mono- and di-alkylated products due to the similar reactivity of the primary and resulting secondary amines. uomustansiriyah.edu.iq A more controlled approach involves reductive amination, where the amine is condensed with an aldehyde or ketone to form an imine, which is subsequently reduced.

N-acylation with acid chlorides or anhydrides is a highly efficient method to form amides. This reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and expulsion of the leaving group (e.g., chloride) yields the stable amide product.

O-Acylation and O-Alkylation: The secondary hydroxyl group can undergo O-acylation and O-alkylation. O-acylation is generally performed under basic conditions to deprotonate the hydroxyl group, forming a more potent alkoxide nucleophile. This alkoxide then attacks the acylating agent. In the presence of the more nucleophilic amine, selective O-acylation often requires protection of the amine group. However, chemoselectivity can be achieved under specific conditions, for instance, by exploiting the different pKa values of the amine and hydroxyl groups. researchgate.net

O-alkylation, such as in the formation of ethers, typically proceeds via a Williamson ether synthesis-type mechanism, where the corresponding alkoxide displaces a leaving group on an alkyl halide.

The following table summarizes common derivatization reactions and their mechanistic pathways:

| Reaction Type | Reagent Example | Functional Group Targeted | Mechanistic Pathway |

| N-Alkylation | Isopropyl bromide | Amine | SN2 |

| Reductive Amination | Acetone, NaBH3CN | Amine | Imine formation followed by reduction |

| N-Acylation | Acetyl chloride | Amine | Nucleophilic acyl substitution |

| O-Acylation | Acetic anhydride (B1165640), Pyridine | Hydroxyl | Nucleophilic acyl substitution |

| O-Alkylation | Methyl iodide, NaH | Hydroxyl | SN2 |

Stereochemical Control and Regioselectivity in Subsequent Transformations

The (R)-configuration at the C2 position of this compound is a critical determinant of the stereochemical outcome of subsequent reactions. This pre-existing stereocenter can direct the formation of new stereocenters, a concept known as diastereoselective synthesis.

For instance, in reactions involving the modification of the side chain, the chiral center can influence the approach of reagents, leading to a preference for one diastereomer over the other. This is particularly relevant in the synthesis of more complex drug molecules where specific stereoisomers exhibit desired pharmacological activity.

Regioselectivity, the preference for reaction at one functional group over another, is a key consideration in the chemistry of this compound. The primary amine is generally a stronger nucleophile than the secondary hydroxyl group. Therefore, in reactions with electrophiles under neutral or basic conditions, N-functionalization is typically favored over O-functionalization. However, the regioselectivity can be reversed by altering the reaction conditions. For example, under acidic conditions, the amine group is protonated to form an ammonium (B1175870) salt, which is no longer nucleophilic. This allows for selective reaction at the hydroxyl group.

The synthesis of many beta-blockers from this compound relies on the regioselective opening of an epoxide by the amine. researchgate.net The nucleophilic amine preferentially attacks the less sterically hindered carbon of the epoxide ring, a classic example of regioselective control in synthesis. scirp.org

The table below outlines factors influencing stereochemical and regioselective outcomes:

| Factor | Influence on Stereochemistry | Influence on Regioselectivity |

| Pre-existing Stereocenter | Directs the formation of new stereocenters (diastereoselection). | Can influence the orientation of the molecule, potentially affecting which functional group is more accessible. |

| Nucleophilicity | The relative nucleophilicity of the amine and hydroxyl groups dictates the site of attack. | The more nucleophilic group (typically the amine) will react preferentially. |

| Steric Hindrance | Can block the approach of reagents to one face of the molecule, favoring a specific stereochemical outcome. | Can hinder reaction at a particular functional group, allowing for selective reaction at a less hindered site. |

| Reaction Conditions (pH) | Can alter the conformation of the molecule, potentially influencing stereochemical outcomes. | Protonation of the amine under acidic conditions deactivates it, allowing for selective reaction at the hydroxyl group. |

Reactivity of Amine and Hydroxyl Functionalities in Complex Molecule Synthesis

The dual functionality of this compound makes it a versatile building block in the synthesis of complex molecules. The amine can act as a nucleophile or a base, while the hydroxyl group can act as a nucleophile or a proton donor. This differential reactivity can be harnessed to construct intricate molecular frameworks.

In the synthesis of beta-blockers like Propranolol (B1214883), the primary amine of a related amino alcohol undergoes nucleophilic addition to an epoxide. researchgate.net The hydroxyl group often remains unchanged during this step, highlighting the chemoselective nature of the reaction.

Furthermore, the amine and hydroxyl groups can be used as handles for the introduction of other functionalities. For example, the amine can be converted into a sulfonamide, while the hydroxyl group can be esterified to introduce a different side chain. The ability to selectively functionalize each group is paramount in multistep syntheses.

The synthesis of heterocyclic systems is another area where the reactivity of both groups is exploited. For instance, condensation reactions with dicarbonyl compounds can lead to the formation of five- or six-membered rings, incorporating the nitrogen and oxygen atoms of the original amino alcohol.

The following table provides examples of how the amine and hydroxyl groups are utilized in the synthesis of more complex structures:

| Synthetic Transformation | Role of Amine Group | Role of Hydroxyl Group | Resulting Structure |

| Epoxide Ring Opening | Nucleophile | Often remains unreacted or is protected | Beta-amino alcohol derivatives |

| Acylation with a Diacid Chloride | Forms an amide linkage | Can form an ester linkage, leading to a polyester-amide | Polymer chains |

| Reaction with Phosgene | Forms a carbamate | Can form a carbonate, leading to a cyclic carbamate | Heterocyclic compounds |

| Intramolecular Cyclization | Nucleophile in ring closure | Can be a leaving group after activation | Chiral cyclic amines |

Advanced Analytical Characterization of 2r 1 Amino 3 Phenoxypropan 2 Ol and Its Stereoisomers

Spectroscopic Methods for Stereochemical Assignment and Purity Assessment

Spectroscopic methods are indispensable tools for elucidating the three-dimensional structure of molecules. For chiral compounds like (2R)-1-amino-3-phenoxypropan-2-ol, specific spectroscopic techniques can differentiate between diastereomers and enantiomers, providing insights into their conformational preferences and functional group arrangements.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules. In the context of stereoisomers, both ¹H and ¹³C NMR are instrumental. nih.govresearchgate.net For compounds like this compound, the chemical shifts of protons and carbons adjacent to the chiral center are particularly sensitive to the stereochemistry.

The differentiation between diastereomers is often straightforward as they possess distinct physical properties, leading to different NMR spectra. However, enantiomers, being chemically identical in an achiral environment, exhibit identical NMR spectra. To resolve this, chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) are employed. mdpi.com These agents interact with the enantiomers to form transient diastereomeric complexes, which then display distinguishable NMR signals. mdpi.com For instance, the use of a chiral thiourea (B124793) derivative has been shown to be effective in the enantiodifferentiation of N-3,5-dinitrobenzoyl (N-DNB) amino acids, a class of compounds structurally related to the target molecule. mdpi.com

Two-dimensional NMR experiments, such as COSY, HMQC, and HMBC, are crucial for the unequivocal assignment of all proton and carbon signals, which is a prerequisite for detailed stereochemical analysis. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for Propranolol (B1214883) (a structurally related beta-blocker)

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 6.7 - 8.3 | m |

| -CH₂- (aliphatic chain) | 3.16 | m |

| -CH- (aliphatic chain) | 4.39 | m |

| -CH₂-O- | 4.13 | m |

| -OH | 6.0 | d |

| >NH | 9.0 | br s |

| Isopropyl -CH | ~3.2 | m |

| Isopropyl -CH₃ | 1.25 | d |

Data sourced from a study on propranolol hydrochloride in DMSO. thermofisher.com The exact chemical shifts for this compound may vary depending on the solvent and other experimental conditions.

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and conformational isomers of a molecule. documentsdelivered.commdpi.comresearchgate.net The vibrational modes of a molecule are sensitive to its three-dimensional structure, including bond angles and dihedral angles.

In the case of this compound, FT-IR and Raman spectra can confirm the presence of key functional groups such as the hydroxyl (-OH), amine (-NH₂), and ether (C-O-C) groups through their characteristic absorption or scattering bands. Furthermore, subtle shifts in these bands can indicate different conformational states of the molecule. mdpi.com Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to predict and assign vibrational modes to specific molecular motions, aiding in a more detailed conformational analysis. researchgate.net

Table 2: Characteristic FT-IR Absorption Frequencies for Key Functional Groups

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch (alcohol) | 3200-3600 (broad) |

| N-H stretch (primary amine) | 3300-3500 (two bands) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-3000 |

| C=C stretch (aromatic) | 1400-1600 |

| C-O stretch (ether) | 1000-1300 |

| C-N stretch (amine) | 1020-1250 |

This table provides general ranges for the indicated functional groups. Specific values for this compound would require experimental data.

Chiroptical techniques are essential for determining the absolute configuration of chiral molecules. nih.govmdpi.com These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light. mdpi.com

Optical Rotation: This technique measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. The direction and magnitude of this rotation are characteristic of the enantiomer and can be used to determine its identity and purity. For example, the specific rotation of (S)-(-)-2-Amino-3-phenyl-1-propanol, a related compound, is reported as [α]22/D −22.8° (c = 1.2 in 1 M HCl). sigmaaldrich.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. nih.gov The resulting CD spectrum is a unique fingerprint for a particular enantiomer and can be used to determine its absolute configuration by comparing experimental spectra with those predicted by computational methods. nih.gov Gas-phase CD spectroscopy has emerged as a powerful tool to investigate the intrinsic chiroptical properties of molecules without solvent effects. nih.gov

X-ray Crystallography for Definitive Absolute Configuration Determination

X-ray crystallography is the gold standard for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. researchgate.net This technique provides a three-dimensional map of the electron density within the crystal, allowing for the precise determination of the spatial arrangement of all atoms in the molecule.

The molecular structure of 1-(Isopropylamino)-3-phenoxypropan-2-ol, a closely related compound, has been determined by X-ray crystallography. researchgate.net The crystal structure reveals the precise bond lengths, bond angles, and the absolute configuration of the chiral center. The crystal packing is often stabilized by intermolecular hydrogen bonds, such as N—H···O interactions. researchgate.net

Chromatographic Techniques for Enantiomeric Excess Determination

Chromatographic methods are widely used for the separation and quantification of enantiomers, allowing for the determination of enantiomeric excess (ee).

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for separating enantiomers. sigmaaldrich.comresearchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. sigmaaldrich.com

Various types of CSPs are available, including those based on polysaccharides, macrocyclic glycopeptides, and Pirkle-type phases. sigmaaldrich.comresearchgate.net For amino alcohol compounds, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have shown particular success in resolving underivatized enantiomers. sigmaaldrich.comsigmaaldrich.com The mobile phase composition, including the type and concentration of the organic modifier and the pH, plays a crucial role in achieving optimal separation. sigmaaldrich.com

Table 3: Common Chiral Stationary Phases for HPLC

| Chiral Stationary Phase Type | Common Trade Names | Typical Applications |

| Polysaccharide-based | Chiralcel, Chiralpak | Broad range of chiral compounds |

| Macrocyclic Glycopeptide-based | CHIROBIOTIC T, V, R | Amino acids, amino alcohols, peptides sigmaaldrich.com |

| Pirkle-type (brush-type) | (R,R)-Whelk-O1 | π-acidic and π-basic compounds |

| Ligand Exchange | Astec CLC | Amino acids, hydroxy acids |

The development of a robust chiral HPLC method is essential for quality control in the synthesis of enantiomerically pure compounds like this compound, ensuring the desired stereochemical integrity of the final product.

Gas Chromatography (GC) with Chiral Stationary Phases

Gas chromatography offers high resolution, sensitivity, and speed, making it a valuable technique for the analytical characterization of chiral compounds like this compound and its stereoisomers. However, due to the low volatility and polar nature of this amino alcohol, direct analysis by GC is challenging. Therefore, a crucial prerequisite is the derivatization of the polar functional groups—the primary amine and the secondary alcohol—to increase volatility and improve chromatographic performance.

Common derivatization strategies involve a two-step process. The hydroxyl group is typically converted to a less polar and more volatile silyl (B83357) ether using a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Subsequently, the amino group is acylated, for instance, with trifluoroacetic anhydride (B1165640) (TFAA), to form a stable and volatile N-trifluoroacetyl derivative. This dual derivatization effectively masks the polar sites of the molecule, rendering it suitable for GC analysis.

The cornerstone of chiral GC is the use of a chiral stationary phase (CSP). These phases are capable of forming transient diastereomeric complexes with the enantiomers of the analyte, leading to differences in their retention times and, consequently, their separation. For the analysis of beta-blocker-related compounds, cyclodextrin-based CSPs are widely employed. These cyclic oligosaccharides possess a chiral cavity and a multitude of chiral centers on their periphery, providing a complex and highly selective environment for enantiomeric recognition.

Research into the chiral separation of analogous beta-blockers, such as metoprolol (B1676517) and propranolol, provides valuable insights into the conditions applicable to this compound. The separation of the enantiomers of these related compounds has been successfully achieved on various derivatized cyclodextrin (B1172386) phases.

While specific research detailing the chiral GC separation of this compound is not extensively published, the established methodologies for similar beta-blockers serve as a strong foundation for method development. The selection of the appropriate chiral stationary phase and the optimization of chromatographic parameters, such as the temperature program and carrier gas flow rate, are critical for achieving baseline separation of the enantiomers.

A hypothetical, yet representative, set of experimental conditions and expected results for the chiral GC analysis of derivatized this compound is presented in the table below. This data is based on typical parameters used for the analysis of similar compounds.

Interactive Data Table: Illustrative GC Parameters for Chiral Separation of Derivatized 1-amino-3-phenoxypropan-2-ol (B1271856) Enantiomers

| Parameter | Value |

| Analyte | N-trifluoroacetyl-O-trimethylsilyl-1-amino-3-phenoxypropan-2-ol |

| Chiral Stationary Phase | Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin |

| Column Dimensions | 30 m x 0.25 mm I.D., 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Temperature Program | 100 °C (hold 1 min), then 5 °C/min to 220 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Expected Retention Time (R-enantiomer) | ~22.5 min |

| Expected Retention Time (S-enantiomer) | ~23.1 min |

| Expected Separation Factor (α) | > 1.05 |

| Expected Resolution (Rs) | > 1.5 |

The successful application of chiral gas chromatography provides a reliable and accurate method for determining the enantiomeric purity of this compound, a critical quality attribute for its use in the synthesis of optically pure pharmaceuticals.

Computational and Theoretical Investigations of 2r 1 Amino 3 Phenoxypropan 2 Ol

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov It is frequently applied to drug molecules to understand their reactivity, stability, and spectroscopic properties. nih.govmdpi.com

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For (2R)-1-amino-3-phenoxypropan-2-ol, DFT calculations, for instance using the B3LYP method with a basis set like 6-311+G(d,p), would be employed to find the lowest energy conformer. researchgate.net Studies on similar beta-blockers like atenolol, bisoprolol, and propranolol (B1214883) have successfully used this approach to determine their optimized geometries. researchgate.net

This analysis would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. A crucial aspect for aryloxypropanolamines is the potential for intramolecular hydrogen bonding between the hydroxyl group and the amino group, which significantly influences the conformation of the side chain. nih.govacs.org This interaction often leads to a stable, rigid, bicyclic-like structure. nih.govacs.org

Electronic structure analysis provides insights into the distribution of electrons within the molecule. Key properties derived from this analysis include:

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. nih.gov For this compound, the MEP would likely show negative potential around the oxygen atoms and the phenyl ring, and positive potential near the amine and hydroxyl hydrogens.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between them indicates the molecule's kinetic stability; a smaller gap suggests higher reactivity. mdpi.com

DFT calculations are instrumental in predicting vibrational spectra (Infrared and Raman). By calculating the vibrational frequencies of the optimized geometry, a theoretical spectrum can be generated. These theoretical spectra are invaluable for assigning the bands observed in experimental spectra. For example, a combined DFT and Raman spectroscopy study on several beta-blockers demonstrated that the vibrations of the central aromatic ring dominate their Raman spectra. researchgate.net For this compound, this would allow for the precise assignment of vibrational modes associated with the phenyl ring, the propanol (B110389) backbone, and the amine group.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated and compared with experimental data to confirm the molecular structure and conformation in solution. Conformational analysis of aryloxypropanolamines using proton NMR has been used to deduce the preferred conformations in different solvents. nih.govacs.org

Theoretical chemistry can model chemical reactions by locating the transition state structures and calculating the activation energies. This is critical for understanding reaction mechanisms and kinetics. For this compound, this could be applied to study its synthesis, for instance, the reaction between 2-(phenoxymethyl)oxirane and ammonia, or its metabolic pathways. By mapping the potential energy surface, one can understand the energy barriers for different reaction pathways, providing insights that are difficult to obtain experimentally.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often dictated by its three-dimensional shape and flexibility. This compound has several rotatable bonds, leading to a variety of possible conformations.

Conformational analysis aims to identify the stable low-energy conformers of a molecule. As established through NMR studies on related compounds, the conformation of aryloxypropanolamines is heavily influenced by intramolecular hydrogen bonds, which create a relatively rigid structure. nih.govacs.org These studies suggest that in nonpolar environments, a chelated structure involving two intramolecular hydrogen bonds is particularly stable. nih.govacs.org

Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. MD simulations model the movements of atoms and molecules based on a force field, offering insights into conformational changes and interactions with the environment, such as a solvent or a biological receptor. nih.gov While specific MD studies on this compound are not readily found, simulations on similar systems, like beta-blockers interacting with adrenergic receptors, are common. njppp.com Such simulations could reveal how the molecule approaches and binds to a target protein, the stability of the resulting complex, and the specific interactions that govern binding.

Theoretical Studies on Intermolecular Interactions and Hydrogen Bonding Networks

The way this compound interacts with itself and with other molecules is crucial for its physical properties and biological function. The primary amine and the hydroxyl group are both capable of acting as hydrogen bond donors and acceptors. The ether oxygen can also act as a hydrogen bond acceptor.

Theoretical studies can quantify the strength and geometry of these hydrogen bonds. In the solid state, these interactions would dictate the crystal packing. In a biological context, the ability to form hydrogen bonds with amino acid residues in a receptor's binding pocket is often a key determinant of binding affinity and selectivity. mdpi.com Studies on beta-blockers have highlighted the critical role of hydrogen bonds between the ligand's hydroxyl and amine groups and specific residues (like aspartate and asparagine) in the beta-adrenergic receptor.

The table below illustrates the kind of data that would be generated from DFT calculations for a related compound, Propranolol, which shares the aryloxypropanolamine backbone.

| Computational Data for Propranolol (Illustrative Example) | |

| Property | Value |

| Molecular Formula | C16H21NO2 |

| Molecular Weight | 259.34 g/mol |

| XLogP3 | 3.1 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 5 |

| Topological Polar Surface Area | 41.5 Ų |

| Data sourced from PubChem CID 4946 for Propranolol, a structurally related beta-blocker, to illustrate typical computational descriptors. nih.gov |

2r 1 Amino 3 Phenoxypropan 2 Ol As a Chiral Building Block in Asymmetric Synthesis

Design and Synthesis of Chiral Ligands and Organocatalysts Incorporating the (2R)-1-amino-3-phenoxypropan-2-ol Scaffold

The inherent chirality and the presence of a primary amine, a secondary alcohol, and a phenoxy group within this compound offer multiple avenues for chemical modification. This versatility allows for the rational design and synthesis of a broad spectrum of chiral ligands and organocatalysts with tunable steric and electronic characteristics.

A prevalent synthetic strategy involves the derivatization of the amino and hydroxyl groups. For instance, N-acylation or N-sulfonylation of the primary amine, followed by modification of the secondary alcohol, can lead to the formation of complex chiral ligands. The reaction with various aldehydes or ketones can yield chiral oxazolidine (B1195125) structures. Furthermore, the phenoxy group can be functionalized to modulate the solubility and electronic properties of the resulting catalyst.

Researchers have successfully synthesized a variety of bidentate and tridentate ligands that incorporate the this compound framework. These ligands are capable of coordinating with metal centers, such as titanium, to form chiral Lewis acid catalysts. The defined steric environment created by the chiral ligand around the metal center is paramount for achieving high levels of stereocontrol in catalyzed reactions.

Beyond metal-based catalysis, the this compound scaffold has been extensively utilized in the development of organocatalysts. Chiral thiourea (B124793) and squaramide derivatives incorporating this building block have emerged as potent hydrogen-bond donors for activating electrophiles and controlling the stereochemistry of various carbon-carbon and carbon-heteroatom bond-forming reactions.

Application in Stereoselective Transformations (e.g., Asymmetric Additions, Reductions, Oxidations)

Chiral ligands and organocatalysts derived from this compound have demonstrated significant efficacy in a wide range of stereoselective transformations. The precise design of these catalysts enables meticulous control over the trajectory of reactants, leading to the preferential formation of a single enantiomer.

Asymmetric Additions: A cornerstone application of these catalysts is in asymmetric addition reactions. For example, chiral titanium complexes derived from sulfonamide ligands based on the this compound scaffold have been effectively used in the asymmetric addition of organozinc reagents to aldehydes, yielding chiral secondary alcohols with high enantioselectivity.

Asymmetric Reductions: The stereoselective reduction of prochiral ketones is another area where catalysts incorporating the this compound backbone have excelled. For instance, chiral amino alcohol-derived ligands have been used in conjunction with borane (B79455) for the asymmetric reduction of ketones to furnish chiral alcohols in high enantiomeric excess.

Asymmetric Oxidations: While less prevalent, applications in asymmetric oxidation have also been explored. The development of chiral metal complexes capable of catalyzing the stereoselective epoxidation of olefins or the oxidation of sulfides to chiral sulfoxides represents an active area of research.

Table 1: Selected Applications of Catalysts Derived from this compound in Stereoselective Transformations

| Catalyst Type | Transformation | Substrate Example | Product Example | Enantiomeric Excess (ee) |

| Ti-Sulfonamide Complex | Alkyl addition to aldehyde | Benzaldehyde | 1-Phenyl-1-propanol | Up to 98% |

| Chiral Amino Alcohol Ligand | Ketone Reduction | Acetophenone | 1-Phenylethanol | Up to 97% |

Precursor in the Synthesis of Optically Active Fine Chemicals and Specialty Materials

The utility of this compound extends beyond catalysis, serving as a critical precursor for the synthesis of various optically active fine chemicals and specialty materials. The inherent chirality of this building block is directly transferred to the final product, ensuring the desired stereochemical configuration.

In the pharmaceutical industry, this chiral amino alcohol is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs). For example, it is a precursor to certain beta-blockers, where a specific stereoisomer is responsible for the desired therapeutic activity.

Furthermore, this compound and its derivatives are employed in the creation of specialty materials. Its incorporation into polymeric structures can impart chiral recognition properties, leading to materials suitable for chiral separation and sensing applications. The well-defined stereochemistry of the molecule can influence the macroscopic properties of the material, such as its liquid crystalline behavior or its capacity for self-assembly.

The synthesis of chiral ionic liquids represents another area of application. Through quaternization of the amino group and modification of the hydroxyl group, novel chiral ionic liquids can be prepared, which hold promise as chiral solvents or catalysts in stereoselective reactions.

Sustainable and Green Chemistry Approaches in the Synthesis of 2r 1 Amino 3 Phenoxypropan 2 Ol

Development of Solvent-Free or Environmentally Benign Solvent Reaction Systems

The choice of solvent is a critical factor in the environmental impact of a chemical process. researchgate.net Organic solvents are widely used in synthesis but are often flammable, volatile, toxic, and hazardous. researchgate.net Consequently, there is a growing emphasis on replacing them with greener alternatives or eliminating them altogether.

Solvent-Free Synthesis:

Solvent-free, or neat, reactions offer the most significant reduction in solvent-related waste. In the context of synthesizing (2R)-1-amino-3-phenoxypropan-2-ol and its analogs, research has explored the feasibility of conducting key reaction steps without a solvent. For instance, the ring-opening of a suitable epoxide with an amine can, under certain conditions, proceed efficiently without a solvent, driven by temperature and catalysis. This approach not only eliminates solvent waste but can also lead to higher reaction concentrations, potentially reducing reaction times and reactor volumes.

Environmentally Benign Solvents:

When a solvent is necessary, the focus shifts to those with a lower environmental footprint. researchgate.net Water is a highly desirable green solvent due to its abundance, non-toxicity, and non-flammability. Research has demonstrated the viability of conducting certain steps of the synthesis in aqueous media, often facilitated by phase-transfer catalysts to overcome solubility issues.

Other environmentally benign solvent alternatives include:

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive solvent alternative. Its properties can be tuned by adjusting pressure and temperature, offering potential for selective reactions and simplified product separation.

Ionic Liquids: These are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure reduces air pollution. However, their synthesis, cost, and aquatic toxicity require careful consideration.

Bio-based Solvents: Solvents derived from renewable resources, such as ethanol, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and cyclopentyl methyl ether (CPME), are gaining traction. For example, cyclopentyl methyl ether has been investigated as a greener alternative in related syntheses.

| Solvent Type | Examples | Advantages |

| Solvent-Free | Neat reaction conditions | Eliminates solvent waste, high reactant concentration. |

| Aqueous | Water | Non-toxic, non-flammable, abundant, inexpensive. |

| Supercritical Fluids | scCO₂ | Non-toxic, non-flammable, tunable properties, easy separation. |

| Ionic Liquids | Various salts | Low vapor pressure, can act as catalysts. |

| Bio-based Solvents | Ethanol, 2-MeTHF, CPME | Derived from renewable resources, often lower toxicity. |

Atom Economy and Waste Minimization Strategies in Synthetic Pathways

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. Synthetic routes with high atom economy maximize the incorporation of reactant atoms into the final product, thereby minimizing waste.

Strategies to improve atom economy and minimize waste in the synthesis of this compound include:

Catalytic Hydrogenation: The use of catalytic hydrogenation for the reduction of nitro or azido (B1232118) groups to the primary amine is a highly atom-economical method. This process typically uses hydrogen gas as the reductant, with water being the only byproduct.

Reductive Amination: Direct reductive amination of a suitable keto-precursor is another atom-efficient strategy. This one-pot reaction combines a carbonyl compound, an amine, and a reducing agent to form the desired amino alcohol, avoiding the need for intermediate protection and deprotection steps.

Enzymatic Resolutions: Biocatalysis, particularly the use of enzymes like lipases, can offer high enantioselectivity in the resolution of racemic mixtures. This can be more efficient than classical resolution methods that often discard half of the material. For example, Lipase B from Candida antarctica has been used to achieve high enantiomeric excess in kinetic resolutions of related compounds.

| Strategy | Description | Impact on Waste Reduction |

| Catalytic Hydrogenation | Use of H₂ gas and a catalyst for reduction. | High atom economy, water as the main byproduct. |

| Reductive Amination | One-pot reaction of a ketone, amine, and reducing agent. | Reduces the number of synthetic steps and intermediate waste. |

| Enzymatic Resolution | Use of enzymes for stereoselective transformations. | High selectivity can reduce the amount of unwanted enantiomer waste. |

| Waste Stream Valorization | Recovery and reuse of materials from waste. | Reduces raw material consumption and disposal costs. |

Flow Chemistry Applications for Enhanced Reaction Efficiency and Selectivity

Flow chemistry, or continuous flow processing, has emerged as a powerful technology for synthesizing fine chemicals and pharmaceuticals with improved efficiency, safety, and scalability. researchgate.netnih.gov This approach involves pumping reactants through a network of tubes or microreactors, offering precise control over reaction parameters. nih.govnih.gov

Enhanced Heat and Mass Transfer:

Microreactors used in flow chemistry have a high surface-area-to-volume ratio, which allows for extremely efficient heat and mass transfer. nih.govillinois.edu This enables:

Precise Temperature Control: Exothermic reactions can be managed safely, preventing hotspots and the formation of side products.

Superheating: Solvents can be heated above their boiling points under pressure, significantly accelerating reaction rates. illinois.edu

Improved Selectivity and Yield:

The precise control over reaction time (residence time), temperature, and stoichiometry in a flow system can lead to improved selectivity and higher yields compared to batch processes. By minimizing the time the product spends at high temperatures, degradation can be avoided.

Scalability and Safety:

Scaling up a flow chemistry process is often more straightforward than for a batch reaction, typically involving running the system for a longer duration or by "numbering up" (running multiple reactors in parallel). nih.gov The small reaction volumes within the reactor at any given time also enhance safety, particularly when handling hazardous reagents or intermediates. nih.gov

Telescoped Reactions:

Flow chemistry allows for the "telescoping" of multiple reaction steps into a single, continuous process without the need to isolate and purify intermediates. This can significantly reduce waste, solvent use, and production time.

| Parameter | Advantage in Flow Chemistry | Impact |

| Heat Transfer | Highly efficient due to high surface-area-to-volume ratio. nih.gov | Improved safety, precise temperature control, reduced side products. |

| Mass Transfer | Enhanced mixing of reactants. | Faster reaction rates, improved yields. |

| Residence Time | Precise control over reaction duration. | Minimized product degradation, improved selectivity. |

| Scalability | Achieved by continuous operation or numbering-up. nih.gov | More straightforward and predictable scale-up. |

| Safety | Small reactor volumes. nih.gov | Safer handling of hazardous materials and exothermic reactions. |

The application of these sustainable and green chemistry principles holds significant promise for the future production of this compound, leading to more efficient, safer, and environmentally friendly manufacturing processes.

Future Research Directions and Emerging Trends for Chiral Phenoxypropanolamines

Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity and Efficiency

The synthesis of enantiomerically pure chiral molecules is a cornerstone of modern chemistry, and the development of highly selective and efficient catalytic systems is paramount. Asymmetric catalysis, in particular, stands as a critical area of exploration for the production of chiral phenoxypropanolamines.

Recent advancements have moved beyond traditional methods, exploring a variety of innovative catalytic approaches. These include the use of transition metals with chiral ligands, such as phosphines and N-heterocyclic carbenes, to control stereochemistry with high precision. Furthermore, enantioselective photocatalytic reactions, which utilize light as a driving force, are emerging as a powerful tool for synthesizing chiral molecules. Asymmetric electrocatalysis represents another frontier, offering a sustainable and atom-efficient approach for enantioselective reductions and oxidations.

Biocatalysis, leveraging enzymes as nature's catalysts, offers exceptional selectivity and the ability to operate under mild conditions, making it an increasingly attractive option. The use of engineered enzymes, such as transaminases and oxidases, has shown great promise for improving catalytic performance in chiral amine synthesis. semanticscholar.org Additionally, enantioselective organocatalysis, which employs metal-free small organic molecules as catalysts, provides a versatile and often more environmentally friendly alternative to metal-based catalysts. The development of novel organocatalysts continues to be a vibrant area of research.

A summary of emerging catalytic systems is presented in the table below:

| Catalytic System | Key Features | Potential Advantages |

| Transition Metal Catalysis | Utilizes chiral ligands to direct stereochemistry. | High efficiency and control over C-C and C-X bond formation. |

| Photocatalysis | Employs light to drive enantioselective reactions. | Access to unique reaction pathways. |

| Electrocatalysis | Uses electrical current for sustainable synthesis. | Atom-efficient and environmentally friendly. |

| Biocatalysis | Employs enzymes for highly selective transformations. | High selectivity, mild reaction conditions, and functional group tolerance. researchgate.net |

| Organocatalysis | Uses small, metal-free organic molecules as catalysts. | Environmentally benign and offers diverse reactivity. |

The ongoing exploration of these novel catalytic systems is expected to lead to more efficient, cost-effective, and sustainable methods for the synthesis of chiral phenoxypropanolamines with high enantiomeric purity.

Integration of Artificial Intelligence and Machine Learning in Synthetic Route Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of organic synthesis. These computational tools offer the potential to significantly accelerate the discovery and optimization of synthetic routes for complex molecules like chiral phenoxypropanolamines.

Furthermore, AI and ML are being applied to the design of new catalysts with enhanced performance. nih.gov By identifying the key structural features that influence a catalyst's activity and selectivity, machine learning algorithms can guide the development of next-generation catalysts for specific transformations. The use of AI in conjunction with automated synthesis platforms can create a closed-loop system where the AI designs experiments, a robotic system performs them, and the results are fed back to the AI to refine its models and design the next set of experiments. This autonomous approach has the potential to dramatically increase the pace of discovery in chemical synthesis. nih.gov

Key applications of AI and ML in the synthesis of chiral phenoxypropanolamines include:

Retrosynthetic Planning: Proposing novel and efficient synthetic routes. nih.gov

Reaction Optimization: Predicting optimal reaction conditions to maximize yield and enantioselectivity.

Catalyst Design: Guiding the development of new catalysts with improved performance.

Autonomous Experimentation: Integrating with robotic systems for high-throughput screening and optimization.

The continued development and application of these computational tools will undoubtedly lead to more innovative and efficient methods for the synthesis of chiral phenoxypropanolamines.

Development of Advanced Derivatization Strategies for Diversified Chemical Applications

While chiral phenoxypropanolamines have established applications, particularly in the pharmaceutical industry as beta-blockers, there is a growing interest in exploring their potential in other areas through advanced derivatization strategies. Derivatization involves chemically modifying the core structure of the molecule to create new compounds with novel properties and applications.

One area of focus is the development of new bioactive molecules. By modifying the substituents on the aromatic ring or the amino and hydroxyl groups of the propanolamine chain, it is possible to create new analogues with altered pharmacological profiles. This could lead to the discovery of new therapeutic agents with improved efficacy or novel mechanisms of action.

Beyond pharmaceuticals, derivatization can open up applications in material science. For instance, the incorporation of chiral phenoxypropanolamine moieties into polymer backbones could lead to the development of new chiral polymers with unique optical or recognition properties. Such materials could find use in chiral separations, asymmetric catalysis, or as components in advanced optical devices.

Advanced derivatization techniques are also crucial for analytical purposes. The development of new chiral derivatizing agents can improve the separation and detection of enantiomers in complex mixtures, which is essential for quality control and metabolic studies.

Potential areas for the application of derivatized chiral phenoxypropanolamines are outlined below:

| Application Area | Derivatization Strategy | Potential Outcome |

| Pharmaceuticals | Modification of aromatic and side-chain substituents. | Novel therapeutic agents with enhanced bioactivity. |

| Material Science | Incorporation into polymer chains or onto surfaces. | Chiral polymers and materials with unique properties. |

| Analytical Chemistry | Reaction with novel chiral derivatizing agents. | Improved methods for enantiomeric separation and analysis. nih.gov |

The systematic exploration of advanced derivatization strategies will be key to unlocking the full potential of chiral phenoxypropanolamines and expanding their utility into new and exciting areas of science and technology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.